molecular formula C20H24FN3O2 B2426312 4-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide CAS No. 27227-18-5

4-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide

Cat. No. B2426312
CAS RN: 27227-18-5
M. Wt: 357.429
InChI Key: MWIUDQAXMPADKM-UHFFFAOYSA-N
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Description

The compound “4-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide” is a serotonin receptor 5-HT1A ligand . It is a piperazine derivative with stimulant effects .


Synthesis Analysis

The compound was produced by a simplified method of Le Bars et al. Traditional oil bath heating was compared to microwave heating . The crude reaction mixture consisted of the compound and 2–4 radioactive by-products eluting after the product fraction .


Molecular Structure Analysis

In LC-(ESI)-MS analysis of the compound, the labelled product was identified with m/z ratio of 435 ([M + H +]) . The other HPLC fractions were measured to have following m/z ratios: (1) 327; 349; (675) (2) 402; 407/408; (791) and (3) 436 .


Chemical Reactions Analysis

The heating method had no significant effect on the composition of labelled by-products . Differentiation of by-products arising from the decomposition of the compound or from its precursor proved to be challenging .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 434.51 . More detailed physical and chemical properties could not be found in the available sources.

Scientific Research Applications

Serotonin Receptor Agonist

This compound is a highly potent selective 5-HT 1A receptor full agonist . It possibly binds between the agonist binding site and the G protein interaction switch site, affecting the activation mechanism, and may display positive cooperativity .

Anxiolytic Drug

The compound has been found to have anxiolytic effects following central administration in vivo . Anxiolytic drugs are agents that alleviate anxiety, tension, and anxiety disorders, promote sedation, and have a calming effect without affecting clarity of consciousness or neurologic conditions .

Radiolabelled Product for Research

The compound has been used in the production of radiolabelled products for research . The serotonin receptor 5-HT 1A ligand 4-[18F]fluoro-N-[2-[1-(2-methoxyphenyl)-1-piperazinyl]ethyl-N-2-pyridinyl-benzamide (p-[18F]MPPF) was produced by a simplified method .

Anticancer Activity

While not directly linked to this compound, benzoxazole analogues have shown anticancer activity . Given the structural similarities, it’s possible that this compound could have similar properties, but further research would be needed to confirm this.

Antifungal Activity

Again, benzoxazole analogues have demonstrated antifungal activity . This suggests potential for this compound in antifungal research, but more studies are needed.

Carbon-Carbon Coupling Reactions

Boronic acid pinacol ester compounds, which have structural similarities to this compound, are significant reaction intermediates in carbon-carbon coupling and carbon heterocoupling reactions . This suggests potential applications in organic synthesis.

Mechanism of Action

Target of Action

The primary targets of 4-Fluoro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}benzamide, also known as MPPF It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes.

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in the function of these targets . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities would depend on the specific pathways involved.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the effects of MPPF’s action would be diverse and depend on the specific targets and pathways involved.

Safety and Hazards

The compound is a radioactive substance and needs to be handled with strict adherence to radiation safety principles and relevant operating procedures . Operators need to receive relevant radiation safety training and wear necessary personal protective equipment .

properties

IUPAC Name

4-fluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2/c1-26-19-8-6-18(7-9-19)24-14-12-23(13-15-24)11-10-22-20(25)16-2-4-17(21)5-3-16/h2-9H,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIUDQAXMPADKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide

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